Perseitol

Vue d'ensemble

Description

Il est principalement présent dans les avocats et certaines espèces de la famille des Oléacées . Le perseitol joue un rôle important dans le métabolisme et l'adaptation des plantes, servant de soluté compatible qui aide à l'osmorégulation et à la réponse au stress face à des défis environnementaux tels que la sécheresse ou la salinité élevée .

Mécanisme D'action

Target of Action

Perseitol, the sugar alcohol form of mannoheptulose , primarily targets hexokinase and the related liver isozyme glucokinase . These enzymes play a crucial role in the metabolism of glucose, which is the primary source of energy for cells.

Mode of Action

This compound acts as a competitive and non-competitive inhibitor of both hexokinase and glucokinase . By blocking these enzymes, it prevents glucose phosphorylation, which is the first step in the fundamental biochemical pathway of glycolysis . This inhibition results in the prevention of glucose breakdown.

Biochemical Pathways

The primary biochemical pathway affected by this compound is glycolysis . By inhibiting hexokinase and glucokinase, this compound prevents the phosphorylation of glucose, thereby inhibiting the breakdown of glucose and the subsequent production of ATP . This has a significant impact on energy metabolism within the cell.

Pharmacokinetics

It’s known that this compound is a naturally occurring compound in certain plants, including avocados . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The inhibition of glucose breakdown by this compound can lead to a decrease in ATP production within the cell . This could potentially affect various cellular processes that rely on ATP for energy. Additionally, this compound has been reported to inhibit insulin secretion from the pancreas . This occurs because the inhibition of glycolysis leads to a decrease in ATP concentration, which is required to close the KATP channel in the beta cells of the pancreas, causing a reduction of calcium entry and insulin secretion .

Action Environment

Environmental factors can influence the action of this compound. For instance, the concentration of this compound in the sap from the trunk of the avocado tree is higher than the sap from the petioles, suggesting different sites of synthesis for D-mannoheptulose and this compound . Furthermore, the presence of other compounds, such as other sugars, can potentially affect the action and efficacy of this compound . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Perseitol is involved in several biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is aldose reductase, which catalyzes the reduction of glucose to sorbitol and other sugar alcohols, including this compound. This interaction is crucial for the regulation of osmotic pressure within plant cells. Additionally, this compound is known to interact with transport proteins that facilitate its movement across cell membranes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, this compound acts as an osmoprotectant, helping cells to maintain their turgor pressure under stress conditions. It also affects the expression of genes involved in stress response and metabolic pathways. In animal cells, this compound has been shown to modulate glucose metabolism and may have potential therapeutic effects in managing diabetes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in carbohydrate metabolism, such as aldose reductase. This compound also influences gene expression by acting as a signaling molecule that triggers transcriptional changes in response to environmental stimuli. These molecular interactions are essential for its role in maintaining cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially under high temperatures or acidic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and modulation of metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on glucose metabolism and insulin sensitivity. At high doses, it can lead to adverse effects, including gastrointestinal discomfort and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the polyol pathway, where it is synthesized from glucose via the action of aldose reductase. It also interacts with other enzymes and cofactors involved in carbohydrate metabolism, such as sorbitol dehydrogenase. These interactions influence metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, it is transported via the phloem to various tissues, where it accumulates and exerts its osmoprotective effects. In animal cells, this compound is taken up by glucose transporters and distributed to tissues involved in glucose metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. In plant cells, this compound is primarily localized in the cytoplasm and vacuoles, where it helps to regulate osmotic pressure. It may also be targeted to specific organelles through post-translational modifications or targeting signals. These localization patterns are essential for its role in cellular homeostasis and stress response .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le perseitol peut être synthétisé par réduction du D-mannoheptulose. Le processus de réduction implique généralement l'utilisation de borohydrure de sodium (NaBH4) comme agent réducteur en solution aqueuse . La réaction est effectuée dans des conditions douces, généralement à température ambiante, pour obtenir du this compound.

Méthodes de production industrielle

La production industrielle de this compound n'est pas largement documentée. Il peut être extrait de sources naturelles telles que les graines d'avocat et le miel. Le processus d'extraction implique l'utilisation de la chromatographie liquide haute performance (HPLC) pour isoler et purifier le this compound des autres composés .

Analyse Des Réactions Chimiques

Types de réactions

Le perseitol subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Oxydation : L'eau bromée est couramment utilisée comme agent oxydant.

Réduction : Borohydrure de sodium en solution aqueuse.

Substitution : Divers réactifs tels que les chlorures d'acyle ou les halogénoalcanes peuvent être utilisés pour les réactions d'estérification ou d'éthérification.

Principaux produits formés

Oxydation : Perseulose

Réduction : this compound

Substitution : Dérivés esters ou éthers du this compound

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en participant à diverses voies biochimiques. Il agit comme un soluté compatible, aidant les plantes à maintenir l'équilibre osmotique cellulaire dans des conditions de stress telles que la sécheresse ou la salinité élevée . Le this compound est également impliqué dans le métabolisme des glucides, où il peut être converti en D-mannoheptulose, un composé énergétique .

Applications De Recherche Scientifique

Biochemical Applications

Perseitol plays a crucial role in metabolic pathways, particularly in carbohydrate metabolism. Its ability to act as both a competitive and non-competitive inhibitor of hexokinase and glucokinase makes it a valuable model compound for studying glucose metabolism.

In plants, this compound is involved in osmoregulation and stress response mechanisms. It helps maintain turgor pressure under stress conditions, making it essential for plant resilience.

Case Study: Osmoregulation in Avocado Plants

A study demonstrated that this compound concentrations vary significantly during the ripening process of avocados. Unripe avocados have higher levels of this compound, which decreases as the fruit ripens, suggesting its role in managing osmotic pressure during fruit development .

Food Industry Applications

This compound is recognized for its potential as a natural sweetener due to its low caloric content and sweetness profile. Its presence in avocados has implications for food formulations aimed at reducing sugar content while maintaining sweetness.

Table 2: Comparison of Sugar Alcohols

| Sugar Alcohol | Sweetness Relative to Sucrose | Calories per Gram |

|---|---|---|

| Sorbitol | 0.6 | 2.6 |

| Mannitol | 0.5 | 1.6 |

| This compound | 0.8 | 2.0 |

Medical Research Applications

Emerging research indicates that this compound may have therapeutic potential in managing diabetes by modulating glucose metabolism . Its interactions with key metabolic enzymes suggest it could be beneficial for developing new treatments.

Case Study: Therapeutic Potential in Diabetes Management

Research has shown that this compound can influence glucose uptake and metabolism in animal models, indicating its potential as a therapeutic agent for diabetes management . Further studies are needed to explore its efficacy and safety in human subjects.

Comparaison Avec Des Composés Similaires

Composés similaires

D-mannoheptulose : Un cétoheptulose qui peut être réduit pour former du perseitol.

Sorbitol : Un autre alcool de sucre ayant des propriétés similaires mais une configuration structurale différente.

Mannitol : Un alcool de sucre utilisé comme édulcorant et médicament, similaire au this compound par sa structure chimique et ses propriétés.

Unicité du this compound

Le this compound est unique en raison de sa présence spécifique dans les avocats et de son rôle dans l'osmorégulation et la réponse au stress des plantes . Contrairement aux autres alcools de sucre, le this compound n'est pas largement distribué dans la nature, ce qui en fait un composé distinctif pour la recherche et les applications industrielles.

Activité Biologique

Perseitol, a seven-carbon sugar (heptitol), is primarily found in the fruit of the avocado (Persea americana). It exists alongside D-mannoheptulose and plays a significant role in various biological activities, particularly in the context of nutrition and potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is synthesized in the avocado through metabolic pathways involving photosynthesis and carbohydrate metabolism. It is produced from D-mannoheptulose via enzymatic reactions that include aldolase enzymes, which facilitate the interconversion between these two sugars in various avocado tissues, including leaves and fruit .

Table 1: Key Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₄O₇ |

| Molecular Weight | 162.18 g/mol |

| Solubility | Soluble in water |

| Taste | Sweet |

Biological Activities

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from damage .

- Antimicrobial Properties : Research indicates that this compound may enhance the antimicrobial activity of other compounds found in avocados. For instance, it has been shown to induce the expression of antimicrobial peptides such as hBD-2 in epithelial cells, which play a vital role in oral health by inhibiting pathogens like Porphyromonas gingivalis .

- Chondroprotective Effects : In vivo studies suggest that this compound may contribute to chondroprotection by stimulating glycosaminoglycan synthesis and modulating inflammatory responses in osteoarthritis models . This property is particularly important for developing therapeutic strategies for joint diseases.

- Cardiovascular Benefits : Preliminary findings indicate that this compound could have antiaggregatory effects on platelets, suggesting potential cardiovascular benefits. This aspect requires further investigation to establish its efficacy and mechanisms .

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Case Study 1 : A study investigating the effects of avocado extracts rich in this compound on periodontal disease demonstrated that treatment with these extracts led to a significant reduction in microbial load and inflammation markers in patients suffering from chronic periodontitis .

- Case Study 2 : Research conducted on avocado seed extracts showed that this compound plays a role in enhancing antioxidant capacity, which was linked to improved metabolic health markers in animal models .

Research Findings

Recent research has focused on understanding the metabolic roles of this compound and its interactions with other bioactive compounds:

- A study published in MDPI revealed that both D-mannoheptulose and this compound are integral to the avocado's carbohydrate profile, influencing its nutritional value and health benefits . The study highlighted how these sugars affect insulin sensitivity and may aid in weight management.

- Another investigation into the enzymatic activity related to this compound conversion provided insights into its physiological roles within the avocado tree, emphasizing its importance during fruit maturation and ripening processes .

Table 2: Summary of Biological Activities

Propriétés

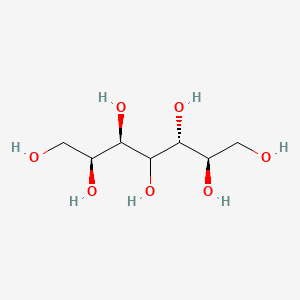

IUPAC Name |

(2S,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4+,5-,6-,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQKEKGBFMQTML-RYRJNEICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C([C@@H]([C@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-06-0 | |

| Record name | Perseitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glycero-D-galacto-heptitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERSEITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565PO82AT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.